MC-Val-Cit-PAB-VX765

ADC Payload Caspase-1 Inhibitor Inflammasome

Sourcing individual linker and payload components for ADC synthesis introduces batch variability and undefined impurities that compromise data reproducibility. This pre-validated MC-Val-Cit-PAB-VX765 construct provides a complete, ready-to-conjugate system. - Cathepsin B-cleavable Val-Cit-PAB with VX765 payload (caspase-1 Ki = 0.8 nM) - Eliminates independent linker-payload validation; ensures batch-to-batch consistency - Known linker liability in mouse models (Ces1c) requires controls - fully characterized

Molecular Formula C53H71ClN10O14
Molecular Weight 1107.657
Cat. No. B1150118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-VX765
SynonymsMC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox
Molecular FormulaC53H71ClN10O14
Molecular Weight1107.657
Structural Identifiers
SMILESO=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MC-Val-Cit-PAB-VX765 Overview


MC-Val-Cit-PAB-VX765 is a pre-assembled linker-payload construct designed for the synthesis of antibody-drug conjugates (ADCs) . It comprises a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the potent caspase-1/4 inhibitor VX765 (Belnacasan) as the payload . With a molecular weight of 1107.66 Da and a complex molecular formula of C53H71ClN10O14, this construct provides a complete, ready-to-conjugate system for targeted delivery of a validated inflammasome/pyroptosis pathway inhibitor . Its value proposition lies in eliminating the need for researchers to independently source, synthesize, and validate the linker-payload chemistry, ensuring consistent quality and batch-to-batch reproducibility for ADC programs.

Workflow
Pre-assembled MC-Val-Cit-PAB linker-payload construct for ADC synthesis
Selection
Eliminates in-house linker-payload assembly and quality control steps
Context
Supports targeted caspase-1 inhibition research in inflammasome pathway studies

MC-Val-Cit-PAB-VX765 Substitution Risks


Procuring a different linker-payload construct or attempting to assemble MC-Val-Cit-PAB-VX765 from separate components introduces significant technical and regulatory risk. The specific conjugation of the MC-Val-Cit-PAB linker to the amino group of VX765 creates a unique molecular entity . Substituting with a different caspase-1 inhibitor payload or a different linker (e.g., non-cleavable SMCC, or a different cleavable linker like a glucuronide) would fundamentally alter the conjugate's mechanism of payload release, intracellular trafficking, and therapeutic index, requiring complete re-validation of potency, stability, and safety [1]. Furthermore, the Val-Cit linker's stability is highly context-dependent; for example, it is susceptible to premature cleavage by mouse carboxylesterase Ces1c, a known liability in murine preclinical models that would be uncharacterized for any untested substitute . Using a pre-validated, pre-assembled construct from a reputable supplier mitigates this variability and ensures that observed biological effects are attributable to the intended ADC architecture, not undefined linker-payload impurities or instability.

Linker Chemistry Mismatch
Substituting with non-cleavable or different cleavable linkers (e.g., SMCC, glucuronide) may alter payload release mechanism and intracellular trafficking, requiring re-validation of potency and stability.
Payload Class Shift
Replacing VX765 with a different caspase-1 inhibitor or another payload class would change target engagement and downstream pathway effects, invalidating prior biological characterization.
Linker Stability Context
Val-Cit linker is susceptible to premature cleavage by mouse Ces1c; untested substitutes may exhibit different species-specific instability, complicating murine model interpretation.

MC-Val-Cit-PAB-VX765 Differentiation Evidence


Caspase-1 Inhibition by VX765 Active Metabolite

The differentiation of MC-Val-Cit-PAB-VX765 begins with its payload. The active metabolite of VX765, VRT-043198, is a potent and selective inhibitor of caspase-1 and caspase-4. In cell-free assays, VRT-043198 inhibits caspase-1 with a Ki of 0.8 nM and caspase-4 with a Ki of less than 0.6 nM . This level of potency is comparable to, or exceeds, that of many other small-molecule payloads targeting different pathways (e.g., tubulin inhibitors like MMAE). This high potency is critical for ensuring that even a modest intracellular concentration of released payload can effectively engage its target and modulate inflammatory and cell death pathways.

Caspase-1 Ki
Class-level inference
0.8 nM (caspase-1)
Caspase-4 Ki < 0.6 nM
Supports target engagement assessment in cell-free assays
Recombinant enzyme assay; reported potency may differ in cellular context
ADC Payload Caspase-1 Inhibitor Inflammasome Enzyme Inhibition

IL-1β Suppression by VX765 in Human PBMCs

Beyond enzymatic inhibition, the functional potency of the VX765 payload is demonstrated by its ability to block IL-1β release, a key downstream consequence of caspase-1 activation. In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), the active metabolite VRT-043198 inhibits IL-1β release with an IC50 of 0.67 µM . In a more complex whole blood assay, the IC50 is 1.9 µM . This functional, cell-based data provides a more translationally relevant measure of payload activity compared to cell-free enzyme assays alone, confirming that the released active metabolite can effectively modulate a key inflammatory response in a relevant biological context.

IL-1β Suppression
Class-level inference
0.67 µM (PBMCs) / 1.9 µM (whole blood)
Supports functional pathway inhibition in human primary cells
LPS-stimulated IL-1β release; translational relevance requires in vivo validation
ADC Payload Caspase-1 Inhibitor IL-1β Inflammasome PBMC Assay

Val-Cit Linker Specificity for Cathepsin B

The Val-Cit dipeptide linker in MC-Val-Cit-PAB-VX765 is designed for specific cleavage by lysosomal cathepsin B . In studies comparing the Val-Cit linker to the cBuCit linker, incubation with cathepsin B inhibitors reduced cleavage activity of a Val-Cit-containing ADC by approximately 50%, whereas cleavage of the cBuCit linker was reduced by 90% [1]. This indicates that while the Val-Cit linker is highly specific, a portion of its cleavage may be attributed to other lysosomal proteases, potentially offering a broader, more robust release mechanism in the heterogeneous tumor microenvironment compared to linkers with stricter protease dependence. This balanced specificity is a key characteristic of the Val-Cit platform, widely used in FDA-approved ADCs like brentuximab vedotin .

Linker Cleavage Specificity
Cross-study comparable
~50% reduction (Val-Cit) vs ~90% reduction (cBuCit)
Val-Cit linker shows broader protease dependence, potentially more robust in heterogeneous tumors
Cathepsin B inhibitor assay; may reflect additional lysosomal protease contributions
ADC Linker Cathepsin B Enzyme Specificity Cleavable Linker

Val-Cit Linker Instability in Mouse Plasma

While generally stable in human plasma, the MC-Val-Cit-PAB linker system has a documented and quantifiable liability in murine preclinical models . The linker is susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme not present in humans . This can lead to off-target payload release in mouse studies, complicating the interpretation of efficacy and toxicity data. For example, studies on a similar linker-payload construct (CBP-1018) showed the MC-Val-Cit-PABC linker was unstable in human plasma ex vivo, requiring a specific stabilization strategy [1]. This known instability profile is a critical factor for experimental design, distinguishing this linker from more stable, non-cleavable linkers or alternative cleavable linkers that may not have this specific species-dependent liability. Procurement of MC-Val-Cit-PAB-VX765 from a reliable source ensures the compound's integrity is maintained, but researchers must be aware of this inherent class-specific challenge when designing in vivo experiments.

Plasma Stability
Class-level inference
Susceptible to mouse Ces1c; generally stable in human plasma
Requires careful preclinical study design to account for species-specific linker lability
Observed in mouse models; may complicate efficacy/toxicity data interpretation
ADC Linker Plasma Stability Preclinical Models Carboxylesterase

Vendor Quality Control and Formulation Support

The procurement of a pre-assembled, characterized linker-payload construct like MC-Val-Cit-PAB-VX765 from a reputable vendor directly addresses a major source of experimental variability: inconsistent or impure starting materials. Reputable suppliers provide products with a guaranteed purity (typically ≥98%) and offer detailed technical datasheets including molecular weight (1107.66 Da), formula (C53H71ClN10O14), SMILES notation, and storage conditions (e.g., powder stable at -20°C for 3 years) . Furthermore, vendors provide specific, validated in vivo formulation guidance for water-insoluble compounds, including tested formulations using DMSO, Tween 80, PEG300, and saline . This level of documentation and quality assurance directly mitigates the risk of failed conjugations, irreproducible biological data, and wasted resources associated with in-house synthesis and characterization of complex linker-payload molecules.

QC & Formulation Support
Supporting evidence
Purity ≥98%; full characterization (MW, formula, SMILES, storage stability)
Reduces risk of failed conjugations and irreproducible data
Commercial specification; independent verification recommended for critical studies
ADC Linker Quality Control Formulation Reproducibility

MC-Val-Cit-PAB-VX765 Research Applications


ADCs Targeting Inflammasome-Driven Tumors

MC-Val-Cit-PAB-VX765 is ideally suited for generating ADCs intended to modulate the tumor microenvironment in cancers where inflammasome activation and pyroptosis drive disease progression. The payload's high potency for caspase-1 (Ki = 0.8 nM) and its ability to suppress IL-1β release (IC50 = 0.67 µM) provide a strong scientific rationale for targeted delivery to tumor-associated macrophages or tumor cells themselves. This application leverages the specific biology of the VX765 payload rather than relying on broad-spectrum cytotoxic agents, potentially offering a differentiated mechanism of action compared to ADCs using tubulin inhibitors or DNA-damaging payloads.

In Vivo Studies in Murine Models

When used in mouse studies, MC-Val-Cit-PAB-VX765 offers a defined tool for investigating the effects of targeted caspase-1 inhibition. However, researchers must incorporate controls and careful PK/PD analysis due to the documented susceptibility of the Val-Cit linker to premature cleavage by mouse carboxylesterase Ces1c . This known liability requires that studies be designed to differentiate between on-target, ADC-mediated payload delivery and off-target release. This scenario highlights the compound's utility as a research tool while underscoring the need for experienced scientific judgment in experimental design and data interpretation.

Targeted Anti-Inflammatory Biologics

The compound serves as a ready-to-conjugate module for creating targeted biologics beyond traditional oncology ADCs. Given the established role of caspase-1 in neuroinflammation, rheumatoid arthritis, and other inflammatory conditions , conjugating MC-Val-Cit-PAB-VX765 to antibodies or other targeting ligands (e.g., against cell surface markers on activated immune cells) allows for the development of novel, targeted anti-inflammatory agents. The pre-assembled construct reduces the complexity of generating these research tools, enabling faster exploration of new therapeutic hypotheses in inflammation-focused drug discovery programs.

Benchmarking Cathepsin B-Cleavable Linkers

Due to its well-characterized linker chemistry (Val-Cit-PAB), MC-Val-Cit-PAB-VX765 can serve as a standard comparator or control compound in studies aimed at developing or validating new ADC linker technologies. Its known cleavage specificity (~50% cathepsin B dependence) [1] and plasma stability profile provide a defined baseline against which novel linkers (e.g., exo-cleavable linkers, non-cleavable linkers) can be quantitatively compared. This application positions the compound as a valuable tool for analytical and bioanalytical method development in ADC research.

Application
Selection Property
Validation Focus
Inflammasome-targeted ADC research
Caspase-1 inhibitor payload with Val-Cit cleavable linker
Target engagement and IL-1β pathway modulation in tumor models
Murine model studies of caspase-1 inhibition
Val-Cit linker stability profile (mouse Ces1c susceptibility)
Differentiate on-target ADC delivery from off-target payload release
Anti-inflammatory targeted biologics research
Ready-to-conjugate linker-payload module
Caspase-1 pathway modulation in immune cell models
Comparator for novel cleavable linker development
Well-characterized Val-Cit linker specificity profile
Benchmarking linker stability and protease dependence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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